

potential biological activities of 3-Amino-6-methylpyridazine

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Compound of Interest

Compound Name: 3-Amino-6-methylpyridazine

Cat. No.: B091928

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An In-depth Technical Guide to the Potential Biological Activities of **3-Amino-6-methylpyridazine**

Foreword: The Pyridazine Core in Modern Medicinal Chemistry

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with a significant majority of new drugs incorporating these structural motifs.^[1] Among them, the pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out for its broad spectrum of physiological activities.^{[2][3]} Pyridazine derivatives have been successfully developed as antiviral, hypotensive, cardiogenic, and anticancer agents.^[3] This guide focuses on a specific, yet highly significant, member of this family: **3-Amino-6-methylpyridazine**. While often recognized as a crucial pharmaceutical intermediate, its intrinsic biological potential and its role as a scaffold for drug discovery merit a deeper, more technical exploration.^[2] This document serves as a guide for researchers, scientists, and drug development professionals, synthesizing current knowledge and providing field-proven insights into the potential therapeutic applications of this versatile molecule.

Molecular Profile and Synthetic Accessibility

Before delving into its biological activities, understanding the fundamental characteristics of **3-Amino-6-methylpyridazine** is essential.

- Chemical Name: 6-Methylpyridazin-3-amine[4]
- CAS Number: 18591-82-7
- Molecular Formula: C₅H₇N₃
- Molecular Weight: 109.13 g/mol
- Structure:

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The accessibility of a compound is paramount for extensive research and development. **3-Amino-6-methylpyridazine** can be synthesized through established chemical routes, a common method involves the reaction of 3-chloro-6-methylpyridazine with ammonium hydroxide, often catalyzed by a copper salt.[2][3] This straightforward synthesis makes it a readily available starting material for the generation of diverse chemical libraries.

Protocol 1: Representative Synthesis of 3-Amino-6-methylpyridazine

This protocol is adapted from established patent literature and provides a foundational method for laboratory-scale synthesis.[2][3] The causality behind this choice of reaction lies in the nucleophilic aromatic substitution mechanism, where the amino group from ammonium hydroxide displaces the chloro substituent on the pyridazine ring. The copper(II) sulfate acts as a catalyst to facilitate this transformation, which often requires elevated temperatures to overcome the activation energy barrier.

Step-by-Step Methodology:

- Reaction Setup: In a sealed pressure vessel, combine 3-chloro-6-methylpyridazine (4.0 mmol), 30% ammonium hydroxide (NH₄OH) solution (3 mL), and copper(II) sulfate pentahydrate (0.2 mmol).

- Heating: Stir the mixture vigorously at 120 °C for 40 hours. The sealed vessel is necessary to maintain the pressure and prevent the evaporation of the volatile ammonia.
- Work-up: After cooling the reaction mixture to room temperature, partition it between ethyl acetate (EtOAc) and brine. The brine wash helps to remove inorganic salts and water-soluble impurities.
- Extraction: Extract the aqueous layer multiple times (e.g., five times) with EtOAc to maximize the recovery of the product, which has moderate polarity.
- Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography, using a gradient elution of 0-10% methanol in dichloromethane, to isolate the pure **3-Amino-6-methylpyridazine** as a white solid.[\[2\]](#)[\[3\]](#)

Anticancer Potential: A Scaffold for Antiproliferative Agents

The pyridazine scaffold is a well-established pharmacophore in oncology research.[\[5\]](#)[\[6\]](#) While direct studies on the parent **3-Amino-6-methylpyridazine** are limited, extensive research on its 3,6-disubstituted derivatives provides compelling evidence of its potential as a foundational structure for novel anticancer agents.[\[7\]](#)

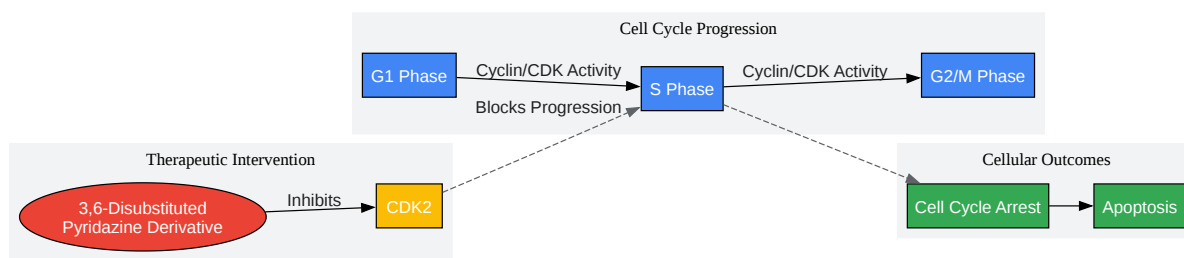
Mechanism of Action: Targeting Cell Cycle and Signaling Pathways

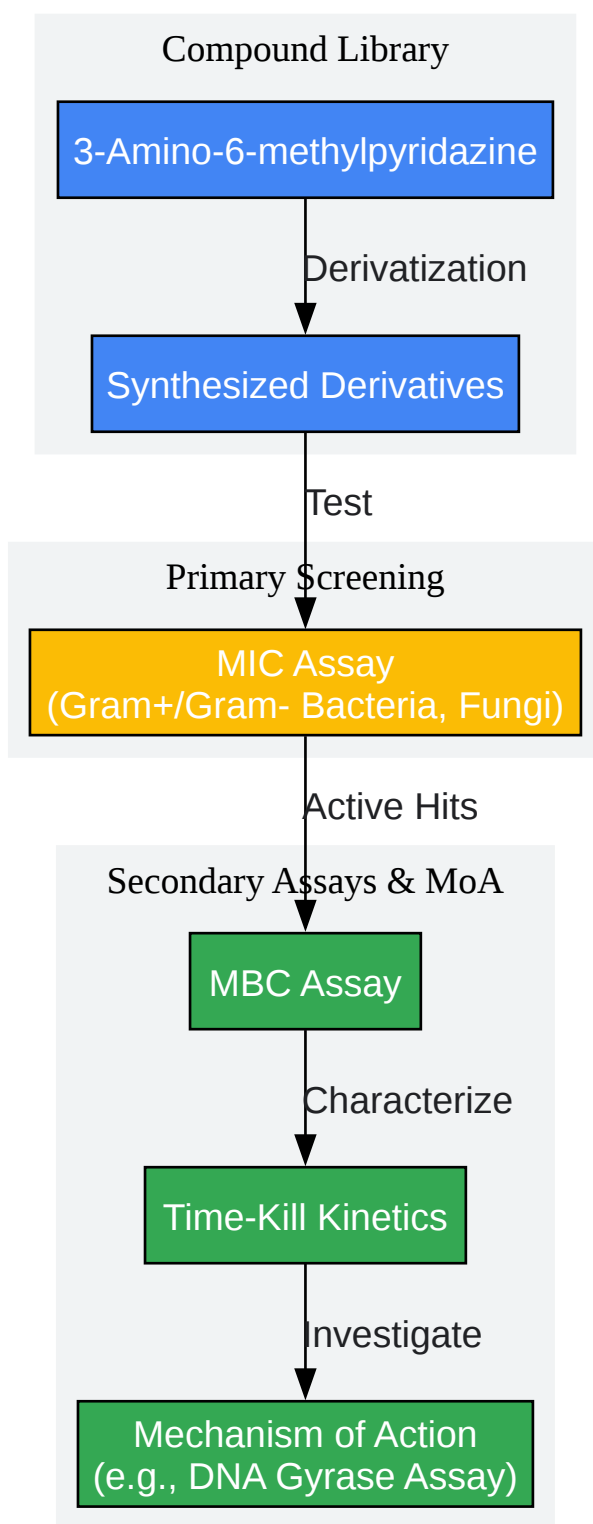
Research into pyridazine derivatives has revealed multiple mechanisms of antiproliferative activity. A prominent strategy involves the inhibition of key enzymes that regulate cell growth and survival.

- Cyclin-Dependent Kinase (CDK) Inhibition: A series of 3,6-disubstituted pyridazines has demonstrated potent inhibitory activity against CDK2.[\[7\]](#) CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2, these

compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis.

- **VEGFR Kinase Inhibition:** Other pyridazine-containing compounds have been shown to target Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.^[5] VEGFRs are crucial for angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. Inhibiting VEGFR kinase activity can starve the tumor, impeding its growth and metastasis.
- **Inhibition of Key Signaling Pathways:** Derivatives of the related 3-Amino-6-chloropyridazine have been shown to inhibit critical cancer cell signaling pathways like the p44/42 MAPK (Erk1/2) and Akt pathways, which are central to cell proliferation and survival.^[6]





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